TASP0415914 is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is classified as a selective inhibitor of a specific protein target, which positions it as a candidate for further investigation in various biomedical fields. The compound's development is rooted in the need for more effective treatments in areas such as oncology and neurodegenerative diseases.
The compound was synthesized and characterized by researchers aiming to explore its pharmacological properties. The synthesis process involved several steps, ensuring the purity and efficacy of the final product.
TASP0415914 falls under the category of small molecule inhibitors. These compounds are typically characterized by their low molecular weight and ability to modulate biological processes by interacting with specific proteins or enzymes.
The synthesis of TASP0415914 involves a multi-step chemical process that includes the following key stages:
The specific synthetic route may vary depending on the desired yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize efficiency. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of TASP0415914.
TASP0415914 has a defined molecular structure characterized by specific functional groups that contribute to its biological activity. The structure can be represented using standard chemical notation, highlighting key features such as:
The molecular formula and weight, along with other relevant structural data (e.g., bond lengths and angles), provide insight into the compound's potential reactivity and stability.
TASP0415914 undergoes various chemical reactions that can be leveraged for its application in biological systems:
Kinetic studies can be performed to assess the rate of reaction between TASP0415914 and its target proteins, providing insights into its efficacy as an inhibitor.
The mechanism of action for TASP0415914 involves its interaction with specific protein targets, leading to modulation of biological pathways. This may include:
Experimental data from biochemical assays can elucidate the precise mechanisms through which TASP0415914 exerts its effects on cellular processes.
TASP0415914 exhibits distinct physical properties that are critical for its application:
Chemical properties such as pH stability, reactivity with other compounds, and degradation pathways contribute to understanding how TASP0415914 behaves in biological systems.
TASP0415914 holds promise for several scientific applications:
Phosphoinositide 3-kinase gamma (PI3Kγ) is a lipid kinase uniquely positioned as a master regulator of immune cell function and inflammatory responses. Unlike ubiquitously expressed class IA PI3K isoforms (α, β, δ), PI3Kγ expression is restricted primarily to hematopoietic cells, including neutrophils, macrophages, mast cells, and T-lymphocytes [1] [2]. This selective tissue distribution minimizes potential off-target effects during therapeutic inhibition, making it an attractive target for inflammatory diseases.
PI3Kγ activation occurs downstream of G-protein-coupled receptors (GPCRs) via direct binding to Gβγ subunits, integrating signals from chemokines, anaphylatoxins (e.g., C5a), and other inflammatory mediators [1] [6]. Genetic knockout studies demonstrate that PI3Kγ deficiency impairs critical immune functions:
Table 1: Functional Consequences of PI3Kγ Inhibition in Immune Cells
Cell Type | Function Disrupted | Inflammatory Relevance |
---|---|---|
Neutrophils | Chemotaxis, ROS production | Reduced tissue infiltration & damage |
Mast cells | Degranulation, cytokine release | Attenuated allergic responses |
Macrophages | Phagocytosis, IL-6/TNF-α secretion | Decreased synovitis & tissue remodeling |
T-cells | Differentiation, migration | Suppressed adaptive immunity |
Preclinical models validate PI3Kγ as a therapeutic node. In collagen-induced arthritis (CIA) models, PI3Kγ knockout mice exhibit significantly reduced joint inflammation, pannus formation, and bone erosion compared to wild-type counterparts [1] [3]. Similar protection is observed in models of asthma, lupus nephritis, and atherosclerosis, establishing PI3Kγ as a central orchestrator of pathological inflammation [2].
Early PI3Kγ inhibitors faced significant pharmacological challenges that limited their translational potential:
Isoform Selectivity Deficits: First-generation inhibitors (e.g., AS-252424, IPI-145) exhibited insufficient selectivity over class IA PI3Ks. PI3Kα inhibition disrupts glucose metabolism and endothelial function, while PI3Kδ blockade compromises adaptive immunity, increasing infection risks [2] [8]. For example, AS-252424 showed IC₅₀ values of 30 nM (PI3Kγ) but only 8-fold selectivity over PI3Kα (IC₅₀ = 240 nM), risking metabolic toxicity [8].
Metabolic Instability: Thiazole- and oxazole-based scaffolds underwent rapid cytochrome P450-mediated oxidation in human liver microsomes (<15% parent compound remaining at 30 mins), compromising oral bioavailability [1]. This necessitated high dosing frequencies unfeasible for chronic inflammatory conditions.
Mutagenicity Risks: 2-aminothiazole hinge-binding motifs in compounds like derivative 1 (IC₅₀ = 8 nM) were metabolically deacetylated to form Ames test-positive mutagenic species. The deacetylated metabolite 2 induced frameshift mutations in Salmonella typhimurium TA98 strains at 500 μg/mL, posing carcinogenicity concerns [1] [10].
Table 2: Limitations of Early PI3Kγ Inhibitors
Compound | PI3Kγ IC₅₀ | Selectivity Issues | Key Liabilities |
---|---|---|---|
AS-252424 | 30 nM | 8x vs PI3Kα | Low oral bioavailability |
IPI-145 | 6 nM | 15x vs PI3Kδ | Immunosuppression |
Derivative 1 | 8 nM | >100x vs class IA | Ames-positive metabolite |
TASP0415914’s development addressed mutagenicity through rational structural optimization of the thiazole-based scaffold:
Oxadiazole Substitution: Researchers replaced the mutagenic 2-aminothiazole hinge-binder with a 2-amino-5-(1,2,4-oxadiazolyl)thiazole motif [1] [10]. This incorporated two key modifications:
Mutagenicity Testing: The lead compound 3 (oxadiazole analog) and its deacetylated metabolite 4 were evaluated in Ames fluctuation tests:
Structural Basis for Selectivity: Beyond mutagenicity mitigation, the oxadiazole-thiazole core enabled high PI3Kγ potency (IC₅₀ = 29 nM) through:
Biophysical studies revealed that the helical domain of p110γ (PI3Kγ’s catalytic subunit) undergoes conformational shifts upon inhibitor binding. TASP0415914 stabilizes an autoinhibitory conformation that restricts ATP access, explaining its >100-fold selectivity over PI3Kα/β/δ isoforms [6]. This contrasts with earlier inhibitors that passively occupied the ATP-binding site without inducing allosteric control.
Table 3: Key Properties of TASP0415914 vs. Precursor Compounds
Property | Early Thiazole Inhibitors | TASP0415914 | Improvement Factor |
---|---|---|---|
PI3Kγ IC₅₀ | 8–30 nM | 29 nM | Comparable potency |
Metabolic stability (HLM t₁/₂) | <15 min | >60 min | 4x increase |
Ames test (deacetylated metabolite) | Positive (500 μg/mL) | Negative (2000 μg/mL) | Mutagenicity eliminated |
Isoform selectivity (γ vs. α/δ) | 8–100x | >300x | 3–12x enhancement |
The compound’s drug-like properties were validated in vivo, where oral administration (10–100 mg/kg BID) dose-dependently suppressed disease progression in a CIA mouse model by inhibiting Akt phosphorylation in synovial macrophages [1] [3]. This demonstrated successful translation of the optimized molecular design to functional immunosuppression without genotoxicity liabilities.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2